1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features both azetidine and triazole rings
Preparation Methods
The synthesis of 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
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Synthetic Routes
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Reaction Conditions
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU and is used to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.
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Industrial Production Methods
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions:
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Types of Reactions
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine and triazole rings can undergo substitution reactions to introduce different functional groups.
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Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
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Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds:
Properties
Molecular Formula |
C14H14N4O4 |
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Molecular Weight |
302.29 g/mol |
IUPAC Name |
1-(1-phenylmethoxycarbonylazetidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4/c19-13(20)12-8-18(16-15-12)11-6-17(7-11)14(21)22-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,19,20) |
InChI Key |
USKYEHXOACMNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C(=O)O |
Origin of Product |
United States |
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